

Stereochemical Architectures of 4-Amino-2-hydroxycyclohexanecarboxylic Acid: A Guide to Scaffold Design

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Compound of Interest

Compound Name:	4-Amino-2-hydroxycyclohexanecarboxylic acid
CAS No.:	173731-97-0
Cat. No.:	B065968

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Structural Fundamentals & Connectivity

4-Amino-2-hydroxycyclohexanecarboxylic acid is a trisubstituted cyclohexane derivative. Its pharmacological value lies in its ability to present three distinct pharmacophores—a carboxylate (acidic), an amine (basic), and a hydroxyl (polar/H-bond donor)—in a spatially defined arrangement.

Chemical Identity[1][2][3][4]

- IUPAC Name: 4-Amino-2-hydroxycyclohexane-1-carboxylic acid
- Molecular Formula:
- Molecular Weight: 159.18 g/mol
- Core Scaffold: Cyclohexane ring substituted at positions 1, 2, and 4.

- Precursor: 4-Aminosalicylic acid (4-ASA; 4-amino-2-hydroxybenzoic acid).

pKa and Ionization State

At physiological pH (7.4), AHCCA exists primarily as a zwitterion.

- Carboxyl Group (): The presence of the electron-withdrawing hydroxyl group at C2 (inductive effect) typically lowers the relative to unsubstituted cyclohexanecarboxylic acid ().
- Amino Group (): Exists as .
- Hydroxyl Group: Remains neutral but critical for intramolecular hydrogen bonding and solubility.

Stereoisomer Enumeration

The molecule possesses three chiral centers at C1, C2, and C4. Theoretically, this generates stereoisomers, comprising 4 diastereomeric pairs of enantiomers.

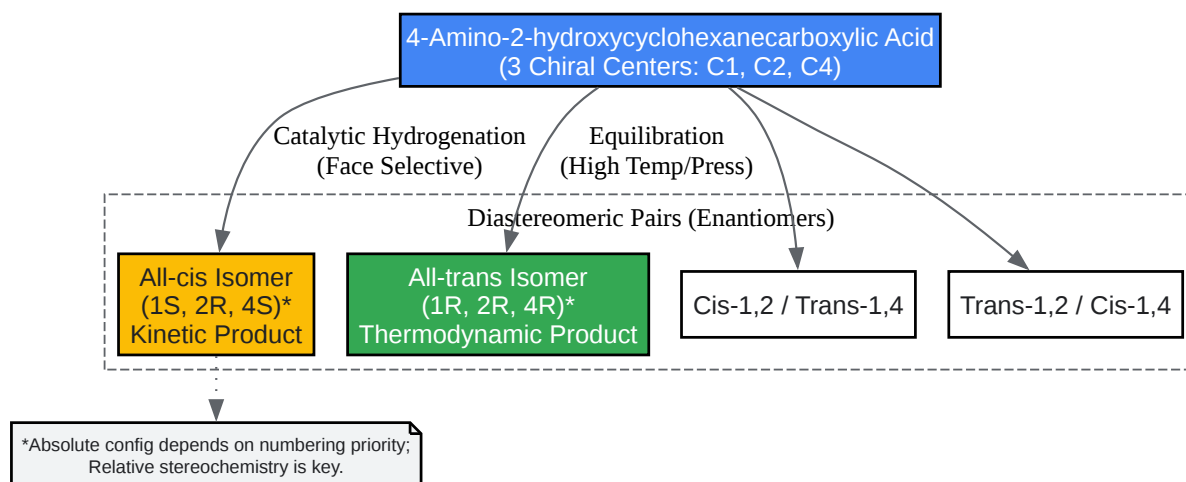
The Diastereomers

We classify the isomers based on the relative orientation of the substituents to the carboxylic acid (set as the reference "up" position).

Diastereomer	Relative Config (C1 vs C2)	Relative Config (C1 vs C4)	Description	Stability Profile
Isomer A (All-cis)	cis (1,2)	cis (1,4)	COOH, OH, NH2 on same face.	High steric crowding (1,3-diaxial strain possible).
Isomer B (All-trans)	trans (1,2)	trans (1,4)	COOH trans to OH; COOH trans to NH2.	Thermodynamic Minimum. Allows all groups equatorial.
Isomer C	cis (1,[1]2)	trans (1,4)	OH same face as COOH; NH2 opposite.	Intermediate stability.
Isomer D	trans (1,2)	cis (1,4)	OH opposite to COOH; NH2 same face.	Intermediate stability.

Visualization of Stereochemical Relationships

The following diagram illustrates the hierarchy of stereoisomers and their relationships.



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Caption: Hierarchical classification of AHCCA stereoisomers. Green indicates the most stable conformation; Yellow indicates the likely kinetic product of hydrogenation.

Conformational Analysis

The biological activity and stability of AHCCA are dictated by the cyclohexane chair conformation.

The "All-Trans" Stability (Thermodynamic Product)

In the all-trans diastereomer (relative to the ring plane), the substituents are arranged such that they can all adopt equatorial positions simultaneously.

- C1-COOH (Equatorial): Avoids 1,3-diaxial interactions.
- C2-OH (Equatorial): The trans-1,2 relationship places one group up and one down. On a chair, up/down at adjacent carbons allows both to be equatorial (diequatorial).
- C4-NH₂ (Equatorial): The trans-1,4 relationship places one group up and one down. On a chair, C1 and C4 are on opposite sides of the plane; thus, a trans relationship allows both to

be equatorial.

Conclusion: The all-trans isomer is the global energy minimum and is the target for applications requiring a stable, extended scaffold.

Intramolecular Hydrogen Bonding (Cis-1,2 Effect)

In the cis-1,2 isomers (Isomer A and C), the Hydroxyl and Carboxyl groups are on the same face.

- Interaction: This proximity allows for a strong intramolecular hydrogen bond between the hydroxyl proton and the carboxylate oxygen.
- Effect: This stabilizes the cis form relative to what steric prediction would suggest, potentially locking the conformation and altering the

of the acid (making it more difficult to deprotonate due to stabilization of the protonated form, or stabilizing the carboxylate anion via H-bond donation from OH).

Synthetic Protocols

The primary route to AHCCA is the catalytic hydrogenation of 4-Aminosalicylic Acid (4-ASA). This method is preferred for its atom economy and use of readily available starting materials.

Protocol: Catalytic Hydrogenation of 4-ASA

Objective: Reduce the aromatic ring while controlling diastereoselectivity.

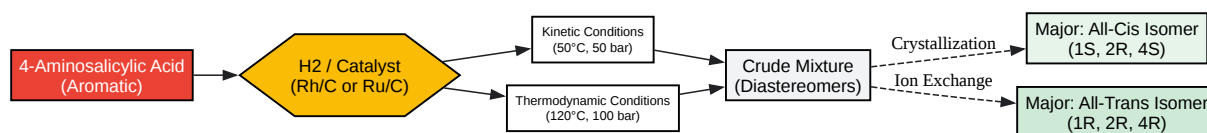
Reagents:

- Substrate: 4-Aminosalicylic Acid (CAS: 65-49-6).
- Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C). Note: Rhodium is preferred for lower temperature hydrogenation to preserve cis-selectivity; Ruthenium/High Temp favors trans.
- Solvent: Water or dilute Acetic Acid.

Workflow:

- Preparation: Dissolve 4-ASA (10 mmol) in water (50 mL). Adjust pH to ~7.0 with NaOH if using Ru/C, or use acidic conditions for Rh.
- Hydrogenation: Transfer to a high-pressure autoclave. Add catalyst (5 mol%).^[2]
- Reaction: Pressurize with (50–100 bar).
 - For Kinetic Product (Cis-enriched): Run at 50°C.
 - For Thermodynamic Product (Trans-enriched): Run at 100–120°C.
- Workup: Filter catalyst through Celite. Concentrate filtrate.
- Purification: Recrystallization from water/ethanol or ion-exchange chromatography (Dowex 50W) to separate diastereomers.

Synthesis Flowchart



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Caption: Synthetic divergence based on hydrogenation conditions. High temperature promotes equilibration to the all-equatorial trans-isomer.

Applications & Pharmacological Relevance

AHCCA serves as a rigidified mimetic of Gamma-Aminobutyric Acid (GABA).

GABA Analog Design

- Flexibility vs. Rigidity: Linear GABA is highly flexible, binding to multiple receptor subtypes (

).

- Scaffold Utility: AHCCA constrains the distance and orientation between the amino and carboxyl groups.
 - The C1-C4 distance in the cyclohexane chair is approx 5.5 Å, matching the extended conformation of GABA active at receptors.
 - The 2-OH group provides a handle for additional solubility or specific receptor interactions (H-bonding to serine/threonine residues in the binding pocket).

Peptidomimetics

AHCCA is used as a

-turn mimetic in peptide synthesis. Incorporating this amino acid into a peptide chain forces a kink in the backbone, stabilizing secondary structures and protecting the peptide from proteolytic degradation.

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- To cite this document: BenchChem. [Stereochemical Architectures of 4-Amino-2-hydroxycyclohexanecarboxylic Acid: A Guide to Scaffold Design]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065968/docs#stereochemical-architectures-of-4-amino-2-hydroxycyclohexanecarboxylic-acid-a-guide-to-scaffold-design>]

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